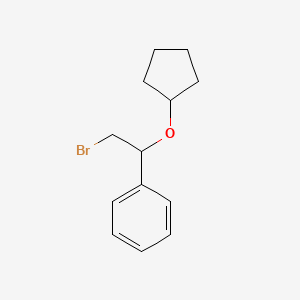
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom . The cyclopentyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by the cyclopentyloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as FeBr3 are used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with hydroxide ions can produce phenol derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with various molecular targets. In electrophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . In nucleophilic substitution, the compound forms a negatively charged intermediate which then loses a halide ion to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: Similar in structure but lacks the cyclopentyloxy group.
1-Bromo-2-ethylbenzene: Similar but with an ethyl group instead of the cyclopentyloxy group.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H17BrO/c14-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI-Schlüssel |
ORBHVSYRPRPNGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
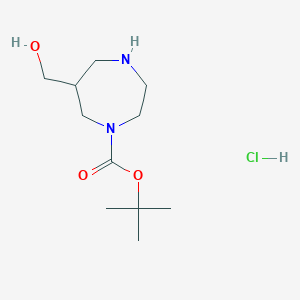
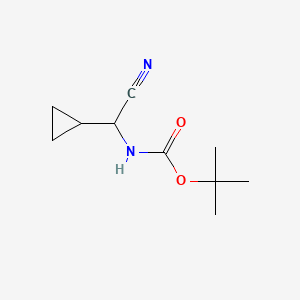
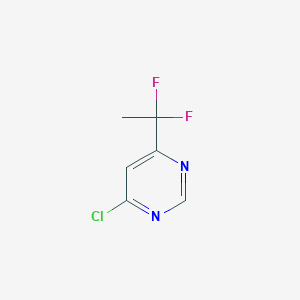
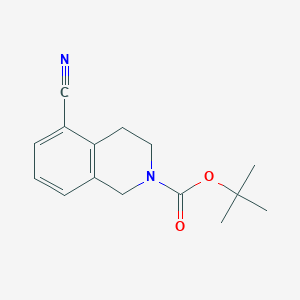
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
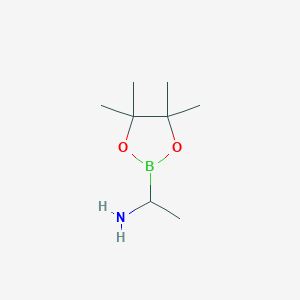
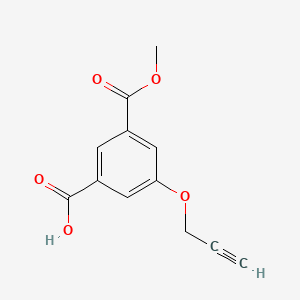


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
